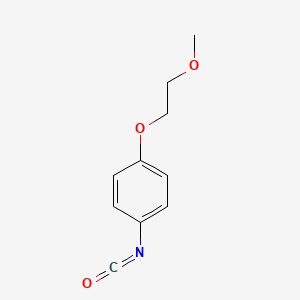
1-Isocyanato-4-(2-methoxyethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isocyanato-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring an isocyanate group (-N=C=O) and a methoxyethoxy group (-OCH2CH2OCH3) attached to the benzene ring
准备方法
The synthesis of 1-Isocyanato-4-(2-methoxyethoxy)benzene typically involves the reaction of 4-(2-methoxyethoxy)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically conducted in a controlled environment with appropriate safety measures to handle the toxic intermediates and by-products.
化学反应分析
1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The methoxyethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxyethoxy group.
Polymerization: The compound can be used as a monomer in the production of polyurethanes, where it reacts with polyols to form polymer chains.
Common reagents used in these reactions include alcohols, amines, and water for addition reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific nucleophile and reaction conditions.
科学研究应用
1-Isocyanato-4-(2-methoxyethoxy)benzene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable materials in the production of foams, coatings, adhesives, and elastomers.
Materials Science: The compound is used to modify surfaces and create functionalized materials with specific properties, such as hydrophobicity or enhanced mechanical strength.
Bioconjugation: In biological research, it can be used to link biomolecules through the formation of stable urea bonds, facilitating the study of protein interactions and other biological processes.
作用机制
The reactivity of 1-Isocyanato-4-(2-methoxyethoxy)benzene is primarily due to the isocyanate group, which is highly electrophilic. This group reacts with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophile attacking the carbon atom of the isocyanate group, leading to the formation of an intermediate that rearranges to form the final product.
In polymerization reactions, the isocyanate group reacts with hydroxyl groups of polyols to form urethane linkages, resulting in the formation of polyurethane polymers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
1-Isocyanato-4-(2-methoxyethoxy)benzene can be compared with other isocyanate compounds, such as:
4-Methoxyphenyl isocyanate: Similar in structure but lacks the methoxyethoxy group, leading to different reactivity and applications.
4-Methylphenyl isocyanate: Contains a methyl group instead of the methoxyethoxy group, affecting its physical and chemical properties.
1,1’-Methylenebis(4-isocyanatobenzene): A dimeric isocyanate used in the production of rigid polyurethane foams and elastomers.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and make it suitable for specialized applications in polymer and materials science.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
1-isocyanato-4-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C10H11NO3/c1-13-6-7-14-10-4-2-9(3-5-10)11-8-12/h2-5H,6-7H2,1H3 |
InChI 键 |
LWLSUHMUZPAKHP-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC=C(C=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
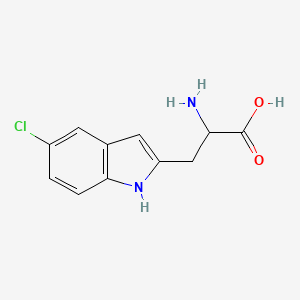
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
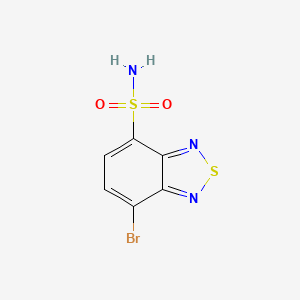
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
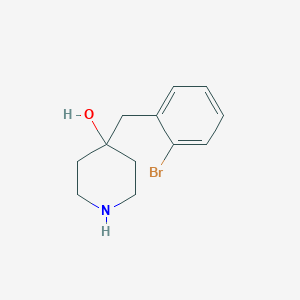
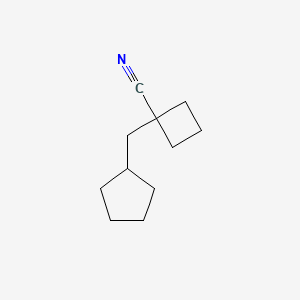
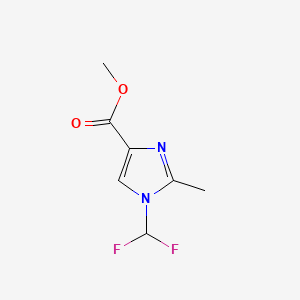
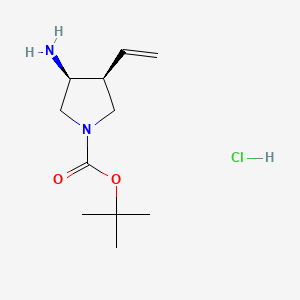
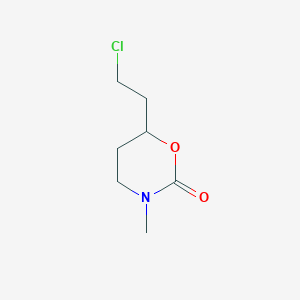

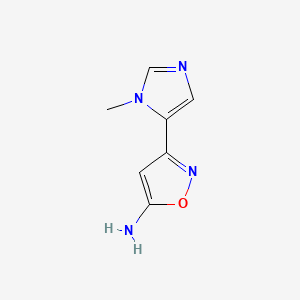
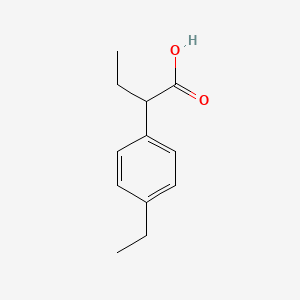
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
